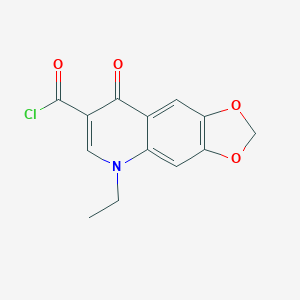![molecular formula C44H80NO8P B025636 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 107173-11-5](/img/structure/B25636.png)
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as BOPA, is a synthetic phospholipid that has gained attention in the scientific community due to its potential applications in drug delivery and gene therapy. BOPA is a cationic lipid that can self-assemble into liposomes, which are spherical vesicles that can encapsulate drugs or genetic material.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate involves the formation of liposomes, which can fuse with cell membranes and deliver their cargo to the cytoplasm. 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes have been shown to enter cells via endocytosis and release their contents into the cytoplasm. The cationic nature of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate can also interact with negatively charged cell membranes, leading to disruption of membrane integrity and cell death.
Efectos Bioquímicos Y Fisiológicos
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity in vitro and in vivo. However, high doses of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate can cause hemolysis and liver toxicity in animal models. 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has also been shown to induce an immune response in mice, which could limit its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes have several advantages for lab experiments, including their ability to efficiently deliver cargo to cells and their low toxicity. However, 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes can be difficult to prepare and characterize, and their stability can be affected by environmental factors, such as temperature and pH.
Direcciones Futuras
Future research on 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate could focus on improving the stability and efficiency of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes, as well as exploring their potential applications in gene therapy and drug delivery. Other future directions could include investigating the immune response to 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate and developing strategies to mitigate its effects. Additionally, 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate could be used as a tool to study the mechanisms of membrane fusion and endocytosis in cells.
Métodos De Síntesis
The synthesis of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate involves several steps, including the reaction of 2,3-dimethoxypropane with 2,3-dimethoxypropylphosphonic acid to form 2,3-bis[(2,3-dimethoxypropoxy)phosphoryl]propanol. This intermediate is then reacted with 2-(trimethylammonio)ethyl methacrylate chloride to form 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate. The final product is purified using column chromatography and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in drug delivery and gene therapy. The cationic nature of 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate allows it to form complexes with negatively charged molecules, such as DNA or RNA, which can be delivered to cells. 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate liposomes have been shown to efficiently deliver siRNA to cancer cells, resulting in downregulation of target genes and inhibition of tumor growth. 2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has also been used to deliver plasmid DNA encoding therapeutic proteins, such as erythropoietin, to treat anemia in animal models.
Propiedades
Número CAS |
107173-11-5 |
|---|---|
Nombre del producto |
2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |
Fórmula molecular |
C44H80NO8P |
Peso molecular |
782.1 g/mol |
Nombre IUPAC |
2,3-bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30-37,42H,6-29,38-41H2,1-5H3/b32-30+,33-31+,36-34+,37-35+ |
Clave InChI |
UZBZIHXSLHMNPD-PRKTVKFGSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C=C/C(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)/C=C/C=C/CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CCCCCCCCCCCCCC |
Sinónimos |
L-ALPHA-PHOSPHATIDYLCHOLINE, DI-TRANS-2, TRANS-4-OCTADECADIENOYL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



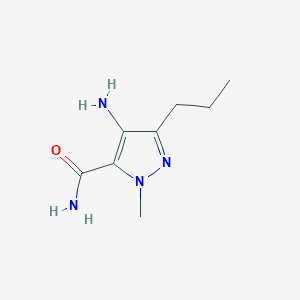
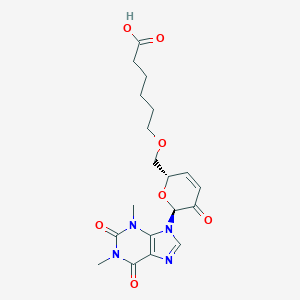
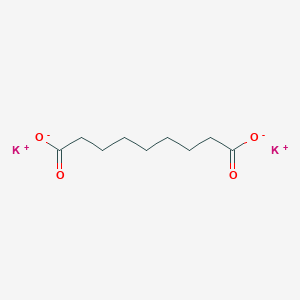
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)
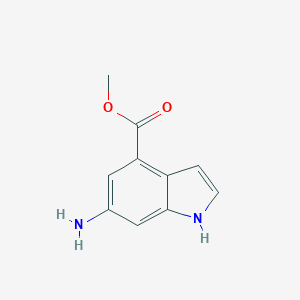
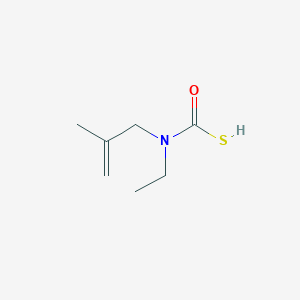
![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)
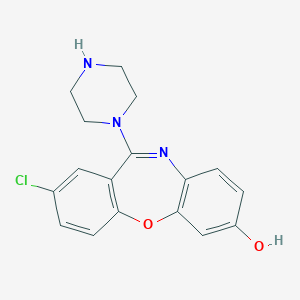
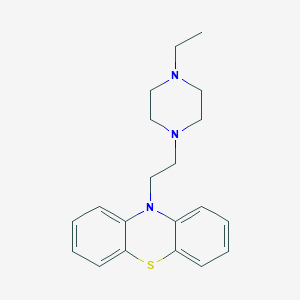
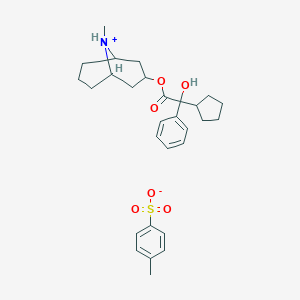
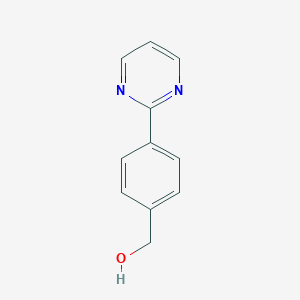
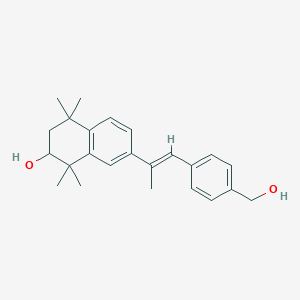
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)
